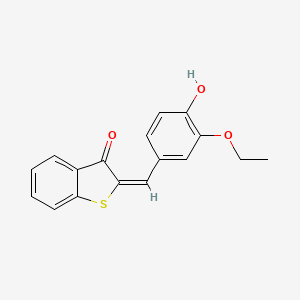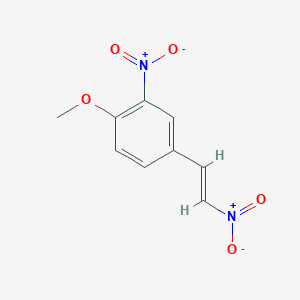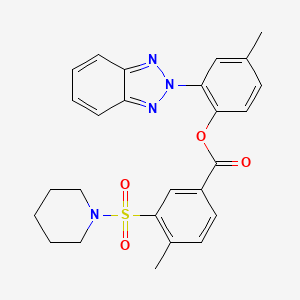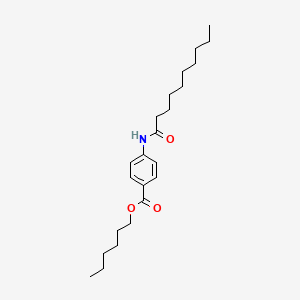
(2E)-2-(3-ethoxy-4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-1-(3-ethoxy-4-hydroxyphenyl)methylidene]-1-benzothiophen-3(2H)-one is a complex organic compound characterized by its unique structure, which includes a benzothiophene core and a substituted phenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(3-ethoxy-4-hydroxyphenyl)methylidene]-1-benzothiophen-3(2H)-one typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 1-benzothiophen-3(2H)-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
2-[(E)-1-(3-ethoxy-4-hydroxyphenyl)methylidene]-1-benzothiophen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The carbonyl group in the benzothiophene ring can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzothiophene derivatives.
科学的研究の応用
2-[(E)-1-(3-ethoxy-4-hydroxyphenyl)methylidene]-1-benzothiophen-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-[(E)-1-(3-ethoxy-4-hydroxyphenyl)methylidene]-1-benzothiophen-3(2H)-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.
類似化合物との比較
Similar Compounds
- 2-[(3-ethoxy-4-hydroxyphenyl)methylidene]propanedinitrile
- 2-[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]-1-benzothiophen-3(2H)-one
Uniqueness
Compared to similar compounds, 2-[(E)-1-(3-ethoxy-4-hydroxyphenyl)methylidene]-1-benzothiophen-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C17H14O3S |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C17H14O3S/c1-2-20-14-9-11(7-8-13(14)18)10-16-17(19)12-5-3-4-6-15(12)21-16/h3-10,18H,2H2,1H3/b16-10+ |
InChIキー |
HWCYXDCGTUMEND-MHWRWJLKSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)C3=CC=CC=C3S2)O |
正規SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3S2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B15016816.png)
![2-(Benzoyloxy)-4-[(E)-{[2-(2,6-dibromo-4-methylphenoxy)acetamido]imino}methyl]phenyl benzoate](/img/structure/B15016821.png)
![(1E,3E)-1-(4-methoxyphenyl)-3-[(2-methoxyphenyl)imino]prop-1-en-1-ol](/img/structure/B15016822.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B15016834.png)
![N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B15016840.png)
![N-(4-nitrophenyl)-4-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15016844.png)
![2-[(3,5-dimethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15016845.png)

![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(4-ethylphenyl)butanamide](/img/structure/B15016850.png)
![2-{[3-(4-Fluorophenyl)-3-oxopropyl]sulfanyl}-4,6-di(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B15016867.png)


![4-(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B15016877.png)

